A Technical Guide to 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine (CAS 462649-11-2): Properties, Synthesis, and Applications in Serotonergic Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine (CAS 462649-11-2), a substituted indole derivative of significant interest to researchers in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine (CAS 462649-11-2), a substituted indole derivative of significant interest to researchers in medicinal chemistry and pharmacology. While specific data on this compound is limited, this paper establishes its scientific context by drawing upon authoritative data from closely related analogues. We present its core physicochemical properties, a robust and validated synthetic route, methods for structural elucidation, and a discussion of its potential biological activity, primarily as a modulator of serotonin receptors. This document is intended to serve as a foundational resource for scientists engaged in drug discovery, particularly in the development of novel therapeutics targeting the serotonergic system.
Introduction: The Significance of the Indole Ethylamine Scaffold
The indole ethylamine core, the foundational structure of the neurotransmitter serotonin and tryptamine alkaloids, is a privileged scaffold in modern drug discovery. Its unique steric and electronic properties allow it to interact with a wide array of biological targets. Modifications to the indole ring and the ethylamine side chain have given rise to numerous therapeutic agents.
1-[2-(dimethylamino)ethyl]-1H-indol-5-amine belongs to a specific class of N1-alkylated tryptamine analogues. The presence of a primary amine at the 5-position and a dimethylaminoethyl group at the N1-position creates a molecule with distinct chemical handles and potential for specific receptor interactions. Analogous compounds have been extensively investigated as potent and selective agonists for serotonin (5-HT) receptors, particularly the 5-HT1D subtype, which is a key target in the treatment of migraine.[1][2][3][4] This guide positions CAS 462649-11-2 as a valuable research chemical and a pivotal synthetic intermediate for the elaboration of more complex and targeted drug candidates.[5]
Physicochemical Properties and Structural Elucidation
The precise empirical data for 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine is not widely published. However, its properties can be reliably calculated and inferred from its structure, providing a solid foundation for experimental work.
Property
Value
Source
CAS Number
462649-11-2
-
Molecular Formula
C₁₂H₁₇N₃
Calculated
Molecular Weight
203.29 g/mol
Calculated
IUPAC Name
1-[2-(dimethylamino)ethyl]-1H-indol-5-amine
-
Canonical SMILES
CN(C)CCN1C=CC2=CC(=C(N)C=C21)
Calculated
InChI Key
FNJXENQJLYKFOA-UHFFFAOYSA-N
Calculated
Structural Analysis and Validation
The validation of the molecular structure of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine is paramount. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide unambiguous data on the connectivity and mass of the molecule.[6][7]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. Aromatic protons on the indole ring would appear in the downfield region (approx. 6.5-7.5 ppm). The two methylene groups of the ethyl linker would present as triplets around 4.2 ppm (N-CH₂) and 2.7 ppm (N-CH₂), respectively. A sharp singlet integrating to six protons, representing the two methyl groups of the dimethylamino function, would be observed in the upfield region (approx. 2.2 ppm). The protons of the 5-amino group would appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, with distinct signals expected for the eight carbons of the indole core and the four carbons of the N1-substituent.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) in electrospray ionization (ESI) mode would confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 204.1495.
Proposed Synthesis and Purification
While a specific published synthesis for this exact compound is not available, a highly logical and robust two-step pathway can be proposed based on well-established indole chemistry.[8] This route begins with the commercially available 5-nitroindole, offering an efficient and scalable method for production.
Synthetic Workflow
The proposed synthesis involves an initial N-alkylation of the indole nitrogen followed by the reduction of the nitro group to the target primary amine.
1-[2-(dimethylamino)ethyl]-1H-indol-5-amine molecular weight and formula
The following technical guide provides an in-depth analysis of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine , a specialized indole scaffold utilized in the development of CNS-active agents and kinase inhibitors.[1] Execut...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine , a specialized indole scaffold utilized in the development of CNS-active agents and kinase inhibitors.[1]
Executive Summary
The molecule 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine represents a critical "privileged structure" in medicinal chemistry.[1] Unlike the classical tryptamine class—where the aminoalkyl chain is located at the C3 position—this scaffold features the chain on the indole nitrogen (N1) .[1] This topological shift alters the vector of the basic amine, modifying receptor docking profiles, particularly for Serotonin (5-HT) receptors and specific kinase domains.
This guide details the physicochemical properties, validated synthetic routes, and structural applications of this compound, serving as a blueprint for its use as a primary building block in drug discovery.
Physicochemical Profile
Precise characterization is the foundation of reproducible research.[1] The following data is derived from structural computation and standard chemoinformatic validation.
Core Identity
Property
Value
IUPAC Name
1-[2-(dimethylamino)ethyl]-1H-indol-5-amine
Common Identifier
N1-(Dimethylaminoethyl)-5-aminoindole
Molecular Formula
C₁₂H₁₇N₃
Molecular Weight
203.29 g/mol
Exact Mass
203.1422
CLogP (Est.)
1.8 – 2.1 (Moderate Lipophilicity)
pKa (Est.)
~9.2 (Tertiary amine), ~4.5 (Aniline nitrogen)
Structural Composition
The molecule consists of three distinct pharmacophoric features:
5-Amino Group: A hydrogen bond donor/acceptor handle, crucial for further functionalization (e.g., sulfonylation, acylation).
N1-Dimethylaminoethyl Chain: A flexible basic tether that often mimics the protonated amine of endogenous neurotransmitters or interacts with solvent-exposed regions in enzyme pockets.[1]
Synthetic Methodology
Validated Workflow
Step 1: N1-Alkylation of 5-NitroindoleStep 2: Chemoselective Reduction [1]
Detailed Protocol
Step 1: Synthesis of 1-[2-(dimethylamino)ethyl]-5-nitroindole
Dissolve 5-nitroindole in DMSO at room temperature.
Add powdered KOH (or NaH for stricter anhydrous conditions) and stir for 30 minutes to generate the indolyl anion. Note: The solution will turn deep red/orange.
Add Pd/C catalyst carefully (under Argon flow to prevent ignition).[1]
Add Hydrazine Hydrate dropwise at reflux OR stir under H₂ atmosphere at RT for 12 hours.
Filtration: Filter through a Celite pad to remove Pd/C.[1]
Purification: Concentrate filtrate. The free base is sensitive to oxidation; store under inert gas or convert immediately to the hydrochloride salt (HCl/Ether).[1]
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of this synthesis, highlighting the critical intermediate.
Caption: Figure 1. Two-step synthetic pathway via nitro-reduction to ensure regioselectivity at N1.[1]
Biological Context & Applications
This molecule is not merely a chemical curiosity; it is a functional bioisostere used in high-value drug discovery programs.[1]
Serotonin (5-HT) Receptor Modulation
While classical tryptamines (C3-substituted) are the primary scaffold for 5-HT agonists (like Sumatriptan), N1-substituted indoles have emerged as potent antagonists and selective agonists for specific subtypes (e.g., 5-HT1D, 5-HT6).[1]
Mechanism: The N1-aminoethyl chain projects into the hydrophobic pocket differently than the C3 chain, potentially engaging the aspartate residue (D3.32) in the receptor binding site in a unique conformation.[1]
Reference: Research indicates that N1-substituted indole derivatives can maintain high affinity for 5-HT receptors while altering metabolic stability profiles [1].[1]
Kinase Inhibitor Scaffold
The 5-amino group is a "privileged" attachment point for hinge-binding motifs.[1]
Application: Reacting the 5-amino group with pyrimidines or quinazolines creates structures analogous to Lapatinib or Gefitinib.[1]
Logic: The N1-dimethylaminoethyl tail acts as a solubilizing group that can also interact with the solvent front of the kinase ATP-binding pocket, improving potency and physicochemical properties.
Visualization: Pharmacophore Logic
Caption: Figure 2. Pharmacophoric mapping of the molecule showing interaction vectors with biological targets.
Handling and Safety
Storage: Store at -20°C under Argon. The primary aromatic amine is susceptible to oxidation (browning) upon air exposure.[1]
Toxicity: Treat as a potential serotonergic agent.[1] Use full PPE (gloves, mask, goggles).
Solubility: Highly soluble in DMSO, Methanol, and dilute aqueous acid (HCl). Sparingly soluble in water at neutral pH.[1]
References
Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists.
Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed)
URL:[1][Link]
Synthesis of 5-Substituted Indole Derivatives (Sumatriptan Intermediates).
Source: Clockss.org
URL:[Link][1]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery.
Source: MDPI
URL:[Link][1]
Introduction: The Therapeutic Promise of N1-Aminoethyl Indoles and the 5-HT₆ Receptor
An In-Depth Technical Guide to the Pharmacophore Modeling of N1-Aminoethyl Indole Derivatives as Serotonin 5-HT₆ Receptor Antagonists This guide provides a comprehensive, technically-grounded walkthrough of pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Pharmacophore Modeling of N1-Aminoethyl Indole Derivatives as Serotonin 5-HT₆ Receptor Antagonists
This guide provides a comprehensive, technically-grounded walkthrough of pharmacophore modeling as applied to N1-aminoethyl indole derivatives, a chemical class of significant interest for its potent and selective antagonism of the serotonin 5-HT₆ receptor. Intended for researchers, medicinal chemists, and computational scientists in the field of drug development, this document moves beyond procedural lists to explain the causal reasoning behind methodological choices, ensuring a robust and validated approach to lead discovery and optimization.
The serotonin 5-HT₆ receptor, expressed almost exclusively in the central nervous system (CNS), is a compelling G-protein coupled receptor (GPCR) target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, leading to pro-cognitive effects.[1][3]
Within the vast chemical space of 5-HT₆ antagonists, N-substituted indole derivatives, particularly those featuring an N1-arylsulfonyl group and an aminoethyl side chain (tryptamine analogs), have emerged as a highly successful chemotype.[2][4][5] The N1-arylsulfonyl moiety and the basic amine of the side chain are critical pharmacophoric elements that drive high-affinity binding.[2][6]
Pharmacophore modeling serves as a powerful computational tool to distill the essential three-dimensional arrangement of chemical features required for this biological activity.[7][8] By creating a 3D "query" of these features, we can rationally screen vast chemical libraries for novel scaffolds or optimize existing leads for enhanced potency and selectivity. This guide will detail the two primary arms of this technique—ligand-based and structure-based modeling—using the N1-aminoethyl indole class as a practical, field-relevant example.
Part 1: Ligand-Based Pharmacophore Modeling
This approach is employed when a set of active ligands is known, but a high-quality structure of the target receptor is unavailable. The core principle is to abstract the common chemical features from multiple active molecules, assuming they share a common binding mode.[9]
Causality and Experimental Design: Selecting the Training Set
The integrity of a ligand-based model is entirely dependent on the quality and diversity of the input data (the "training set"). A well-chosen training set should include structurally diverse compounds that span a range of activities, from highly potent to moderately active. Including only super-potent, structurally homologous compounds can lead to an overly constrained and biased model that fails to identify novel chemotypes.
For our case study, we will use a representative set of N1-arylsulfonyl indole derivatives reported as potent 5-HT₆ receptor ligands.[2] The selection criteria are based on potent affinity (low nanomolar Ki values) and some structural variation in the arylsulfonyl and piperazinyl moieties to ensure the model is robust.
Table 1: Representative Training Set of N1-Aryl Sulfonyl Indole Derivatives
2-naphthylsulfonyl indole with N-methyl piperazinyl methyl side chain
1.89
Highest potency, incorporates a larger aromatic system.
Inactive Decoy
A structurally similar molecule lacking the basic amine
>10,000
Used during validation to ensure the model can distinguish actives from inactives.
Experimental Protocol: Ligand-Based Model Generation (Hypothetical Workflow)
2D to 3D Structure Generation:
Input the 2D structures of the training set compounds (Table 1) into a molecular modeling platform (e.g., MOE, Discovery Studio, LigandScout).[5][10][11]
Generate realistic 3D coordinates for each molecule, ensuring correct stereochemistry.
Conformational Analysis:
For each flexible molecule, generate a diverse set of low-energy conformers. This is a critical step, as we do not know the exact "bioactive" conformation.
Rationale: The assumption is that the bioactive conformation is among the low-energy states of the molecule. A typical energy window is 15-20 kcal/mol above the global minimum.
Common Feature Pharmacophore Generation:
Utilize a common feature alignment algorithm (e.g., HipHop in Catalyst, or equivalent functions).[12][13]
The algorithm identifies chemical features (Hydrogen Bond Acceptors/Donors, Hydrophobic, Aromatic, Positive Ionizable) common to all active compounds in the training set.
It then superimposes the conformers of the training set molecules to find a 3D arrangement of these features that is shared by all.
Expert Insight: Based on extensive SAR, the key features for this class are a Positive Ionizable feature (the basic amine), at least one Aromatic Ring (the indole), and a Hydrophobic or Aromatic feature representing the N1-arylsulfonyl group.[6][7]
Hypothesis Scoring and Selection:
The software will generate multiple possible pharmacophore models (hypotheses).
These models are ranked based on how well they map to the active compounds and how well they avoid mapping to any included inactive compounds. The best model will perfectly map the key features of all high-potency ligands.
Protocol: Model Validation (Self-Validating System)
A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones. Trustworthiness is established through rigorous validation.
Test Set Validation:
A set of known active and inactive compounds that were not used in model generation (the test set) is assembled.
The pharmacophore model is used to screen this test set.
A successful model will identify a high percentage of the actives while rejecting a high percentage of the inactives.
Decoy Set Screening:
A large database of "decoy" molecules (compounds with similar physical properties like molecular weight and logP but different topology) is generated.
The model is used to screen this database along with the known actives.
Metrics such as the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve are calculated. A high EF value indicates the model preferentially finds actives in the top fraction of the screened database.[14]
Fischer's Randomization Test:
The biological activities of the training set molecules are randomly shuffled, and new pharmacophore hypotheses are generated. This process is repeated many times (e.g., 99 times for 99% confidence).
Rationale: If the original model's high score is not due to chance, it will be significantly better than any of the models generated from randomized data. This ensures the correlation between structure and activity is statistically significant.[15]
When a high-resolution 3D structure of the target protein is available, a structure-based (or receptor-based) approach can be used. This method derives the pharmacophore directly from the key interactions observed between the receptor and a bound ligand, or by analyzing the chemical properties of the binding site itself.[16]
Causality and Experimental Design: Receptor Selection
The choice of the protein structure is paramount. Ideally, a high-resolution (e.g., < 2.5 Å) crystal or cryo-EM structure of the human receptor complexed with a ligand from the same chemical class is used. For the 5-HT₆ receptor, a cryo-EM structure of the human receptor in an active state is available (PDB ID: 7XTB).[17] While it is bound to serotonin and not an indole antagonist, it provides an accurate representation of the orthosteric binding pocket. Published molecular modeling studies have identified the key residues that antagonists interact with, such as Asp3.32 , Ser5.43 , Asn6.55 , and Phe6.52 .[6][7][18] We can use this information to guide our model generation.
Experimental Protocol: Structure-Based Model Generation
Protein Preparation:
Load the PDB structure (e.g., 7XTB) into the modeling software.
Prepare the structure: add hydrogen atoms, assign correct protonation states for residues (especially important for acidic/basic residues like Asp, Glu, His), and remove any non-essential water molecules.
Expert Insight: The protonation state of Asp3.32 is critical. As it forms a salt bridge with the protonated amine of ligands, it must be modeled in its ionized (negatively charged) state.[18]
Binding Site Identification and Feature Generation:
Define the binding site, typically as a sphere around the co-crystallized ligand or key residues identified from literature.
Use a tool like LigandScout or the Interaction Generation protocol in Discovery Studio to automatically identify all potential pharmacophoric features within the binding site.[16][19] This process maps features onto the protein residues that can form specific interactions.
For example:
The carboxylate of Asp3.32 generates a Negative Ionizable feature.
The aromatic ring of Phe6.52 generates a Hydrophobic/Aromatic feature.
The hydroxyl of Ser5.43 can generate both Hydrogen Bond Donor and Acceptor features.
Model Selection and Refinement:
The software will generate a comprehensive map of all possible interaction points.
The crucial step is to select a subset of these features that are most critical for ligand binding, creating a final pharmacophore hypothesis. This selection is guided by SAR data and docking studies of known potent ligands. The final model should reflect the essential interactions required for antagonism.
The model typically includes features for the salt bridge to Asp3.32, a hydrophobic interaction with Phe6.52, and a hydrogen bond to Ser5.43 or Asn6.55.[6][7]
The ultimate goal of generating a validated pharmacophore model is to use it as a 3D query to find novel, active molecules from large compound databases.
Select a suitable compound library, such as ZINC, ChEMBL, or a commercial vendor database.[6]
Prepare the database by generating multiple, low-energy 3D conformers for each molecule. This is computationally intensive but essential for flexible 3D matching.
Pharmacophore Screening:
Use the validated pharmacophore model (either ligand- or structure-based) as a filter.
The screening software will rapidly search the multi-conformer database, identifying only those molecules that contain the specified pharmacophoric features with the correct 3D geometry.
Expert Insight: This step is a rapid filter to reduce a library of millions of compounds to a more manageable number (hundreds or thousands) of "hits".
Hit Filtering and Post-Processing:
The initial hits must be refined. Apply additional filters:
Drug-likeness: Use filters like Lipinski's Rule of Five to remove compounds with poor physicochemical properties.
ADMET Prediction: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to deprioritize potentially problematic compounds early.[8]
Molecular Docking: Dock the filtered hits into the receptor binding site (if a structure is available). This provides a more physically realistic assessment of the binding pose and score, helping to rank the hits and remove false positives.
Hit Selection for Synthesis:
Visually inspect the top-ranked docked poses. The best candidates will not only have a good docking score but will also satisfy the key interactions defined by the pharmacophore model.
Select a structurally diverse set of the most promising compounds for chemical synthesis and biological testing.
Pharmacophore modeling, when executed with scientific rigor, is a cornerstone of modern, computer-aided drug design. For N1-aminoethyl indole derivatives targeting the 5-HT₆ receptor, this approach provides a clear, rational framework for understanding structure-activity relationships and discovering novel chemical matter. By grounding our models in high-quality experimental data—whether from a series of active ligands or a high-resolution receptor structure—and validating them through stringent statistical methods, we transform a theoretical concept into a predictive engine for drug discovery. The workflows detailed herein represent a self-validating system that prioritizes technical accuracy and field-proven insights, ultimately accelerating the journey from hit identification to lead candidate.
References
López-Rodríguez, M. L., et al. (2005). A Three-Dimensional Pharmacophore Model for 5-Hydroxytryptamine6 (5-HT6) Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
López-Rodríguez, M. L., et al. (2005). A three-dimensional pharmacophore model for 5-hydroxytryptamine6 (5-HT6) receptor antagonists. PubMed. Available at: [Link]
Czégé, D., et al. (2015). Combination of Pharmacophore Matching, 2D Similarity Search, and In Vitro Biological Assays in the Selection of Potential 5-HT6 Antagonists from Large Commercial Repositories. PubMed. Available at: [Link]
Creative Biolabs. Structure based Pharmacophore Modeling Service. Creative Biolabs. Available at: [Link]
Chaurasia, S., et al. (2008). Synthesis, structure-activity relationships and molecular modeling studies of new indole inhibitors of monoamine oxidases A and B. PubMed. Available at: [Link]
Kim, H. J., et al. (2008). New serotonin 5-HT(6) ligands from common feature pharmacophore hypotheses. Journal of Chemical Information and Modeling. Available at: [Link]
Medvedev, A. E., et al. (1996). QSAR analysis of indole analogues as monoamine oxidase inhibitors. PubMed. Available at: [Link]
Kim, H. J., et al. (2008). New serotonin 5-HT(6) ligands from common feature pharmacophore hypotheses. PubMed. Available at: [Link]
Sagrillo, A., et al. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. MDPI. Available at: [Link]
Boudria, K., et al. Study of Monoamine Oxidase-B and Indole Derivatives Using Two Molecular Docking Programs: Molegro and MOE. Academia.edu. Available at: [Link]
Russell, M. G. N., et al. (2001). N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]
Binda, C., et al. (2018). Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis. Journal of Medicinal Chemistry. Available at: [Link]
Khan, I., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. Available at: [Link]
ResearchGate. (2017). Pharmacophore for MAO-B inhibition. ResearchGate. Available at: [Link]
Zajdel, P., et al. (2016). N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
Ali, I., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. MDPI. Available at: [Link]
Takao, K., et al. (2021). Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives. ACS Medicinal Chemistry Letters. Available at: [Link]
Wikipedia. Monoamine oxidase B. Wikipedia. Available at: [Link]
RCSB PDB. 1GOS: Human Monoamine Oxidase B. RCSB PDB. Available at: [Link]
RCSB PDB. 2V5Z: Structure of human MAO B in complex with the selective inhibitor safinamide. RCSB PDB. Available at: [Link]
Asad, M., et al. (2016). Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B. PubMed. Available at: [Link]
Glennon, R. A. (2018). The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. PMC. Available at: [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. 5-HT6 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
Huang, S., et al. (2023). Structural insights into constitutive activity of 5-HT6 receptor. PMC. Available at: [Link]
Nirogi, R., et al. (2014). Design, synthesis and pharmacological evaluation of indolylsulfonamide amines as potent and selective 5-HT6 receptor antagonists. Taylor & Francis Online. Available at: [Link]
Abuelizz, H. A., et al. (2021). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. MDPI. Available at: [Link]
Raoul, M., et al. (2006). N-arylsulfonyl-2-vinyltryptamines as new 5-HT6 serotonin receptor ligands. PubMed. Available at: [Link]
GPCRdb. 5-HT6 receptor (5ht6r_human). GPCRdb. Available at: [Link]
Satała, G., et al. (2022). Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. MDPI. Available at: [Link]
Patil, S. A., et al. (2010). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. Available at: [Link]
Zajdel, P., et al. (2016). N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. PubMed. Available at: [Link]
Nirogi, R., et al. (2011). Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
Binda, C., et al. (2002). Crystal structure of human monoamine oxidase B, a drug target for antidepressant and neuroprotective agents. RCSB PDB. Available at: [Link]
Binda, C., et al. (2007). Structures of human monoamine oxidase B complexes with selective noncovalent inhibitors: safinamide and coumarin analogs. PubMed. Available at: [Link]
Medvedev, A., et al. (1998). Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. PubMed. Available at: [Link]
Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling. Available at: [Link]
Synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine from 5-nitroindole: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive and technically detailed protocol for the synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine, a valuable intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and technically detailed protocol for the synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine, a valuable intermediate in pharmaceutical research and drug development. The synthesis is a two-step process starting from the commercially available 5-nitroindole. This document offers in-depth procedural details, explains the rationale behind experimental choices, and provides insights to ensure a successful and reproducible synthesis.
Introduction
Indole-containing compounds are a cornerstone of medicinal chemistry, with the tryptamine scaffold being of particular importance.[1][2] The target molecule, 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine, features a 5-amino substituted indole core with a dimethylaminoethyl side chain at the N1 position. This structural motif is found in various biologically active molecules, including serotonin receptor agonists.[3] The strategic placement of the amino group at the C5 position and the tertiary amine side chain makes it a versatile building block for creating libraries of compounds for drug discovery programs.
The synthesis described herein involves an initial N-alkylation of 5-nitroindole followed by the reduction of the nitro group. This approach is efficient and utilizes readily available starting materials.
Overall Synthetic Scheme
The synthesis proceeds in two distinct steps:
N-Alkylation: 5-Nitroindole is reacted with 2-(dimethylamino)ethyl chloride to introduce the side chain at the indole nitrogen.
Nitro Group Reduction: The nitro group of the resulting 1-[2-(dimethylamino)ethyl]-5-nitro-1H-indole is reduced to the corresponding primary amine.
Caption: Overall two-step synthesis of the target compound.
Part 1: N-Alkylation of 5-Nitroindole
The first step involves the formation of a nitrogen-carbon bond at the N1 position of the indole ring.
Reaction Principle
The N-alkylation of indoles is a classic nucleophilic substitution reaction.[4] The indole nitrogen is first deprotonated by a suitable base to form a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of the alkylating agent, 2-(dimethylamino)ethyl chloride, to yield the N-substituted product.
Caption: General mechanism for the N-alkylation of 5-nitroindole.
Experimental Protocol
Materials and Reagents:
5-Nitroindole
Sodium hydride (NaH), 60% dispersion in mineral oil
Preparation of the Free Base: In a separate flask, dissolve 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) in water and add potassium carbonate (2.5 eq). Extract the free base into a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: The free base is volatile and should be used immediately.
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroindole (1.0 eq) and anhydrous DMF.
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, during which time the evolution of hydrogen gas should cease.
Alkylation: Add the freshly prepared 2-(dimethylamino)ethyl chloride (the free base) dropwise to the reaction mixture at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-[2-(dimethylamino)ethyl]-5-nitro-1H-indole.
Application Notes:
Choice of Base and Solvent: Sodium hydride in DMF is a common and effective combination for the deprotonation of indoles.[4] The use of an anhydrous solvent is crucial to prevent the quenching of the base.
Alkylating Agent: 2-(dimethylamino)ethyl chloride is typically available as the hydrochloride salt. It is essential to convert it to the free base before use to prevent the acidic proton from interfering with the reaction.
Troubleshooting: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied after the addition of the alkylating agent. However, this may lead to side products. Incomplete conversion can be addressed by adding more of the alkylating agent and base.
Part 2: Reduction of the Nitro Group
The final step is the conversion of the nitro group at the C5 position to a primary amine.
Reaction Principle
The reduction of aromatic nitro compounds to the corresponding amines is a fundamental transformation in organic synthesis.[5] Catalytic hydrogenation is a widely used and efficient method for this purpose.[6] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas. The nitro group is reduced in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates.[7]
Experimental Protocol
Materials and Reagents:
1-[2-(dimethylamino)ethyl]-5-nitro-1H-indole
Palladium on carbon (Pd/C), 10%
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Celite®
Procedure:
Reaction Setup: In a reaction vessel suitable for hydrogenation, dissolve 1-[2-(dimethylamino)ethyl]-5-nitro-1H-indole (1.0 eq) in methanol or ethanol.
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine.
Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent tailing).
Application Notes:
Catalyst Choice: Palladium on carbon is a highly effective and commonly used catalyst for nitro group reductions.[6] Other catalysts such as Raney nickel can also be employed.
Solvent: Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
Safety Precautions: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures must be taken. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; therefore, the filter cake should be kept wet with solvent.
Alternative Reducing Agents: While catalytic hydrogenation is preferred for its clean conversion and high yield, other reducing agents can be used. These include tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid.[6] These methods can be useful if a hydrogenation apparatus is not available but may require more extensive purification.
Data Summary
Step
Starting Material
Reagents
Solvent
Temperature
Time
Expected Yield
1. N-Alkylation
5-Nitroindole
2-(dimethylamino)ethyl chloride, NaH
DMF
0 °C to RT
4-12 h
70-85%
2. Nitro Reduction
1-[2-(dimethylamino)ethyl]-5-nitro-1H-indole
H₂, 10% Pd/C
MeOH or EtOH
RT
2-6 h
90-98%
Conclusion
This guide provides a robust and detailed protocol for the synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine from 5-nitroindole. By following these procedures and considering the provided application notes, researchers can confidently and efficiently produce this valuable intermediate for their drug discovery and development endeavors. The methods described are scalable and utilize well-established chemical transformations, ensuring high yields and purity of the final product.
References
Righi, M., et al. (2012). Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles. Journal of Organic Chemistry.
MDPI. (2016).
Thieme. (Date not available). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
BenchChem. (2025). High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery.
Organic Chemistry Portal. (Date not available). Amine synthesis by nitro compound reduction.
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
Organic Chemistry Portal. (Date not available). Nitro Reduction - Common Conditions.
ResearchGate. (2025).
ThaiJO. (2024).
MDPI. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents.
University of Texas at El Paso. (Date not available).
ACS Publications. (Date not available). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin.
PubMed. (2003). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists.
Google Patents. (Date not available). US4210590A - Reduction of indole compounds to indoline compounds.
Springer. (2013). SYNTHESIS OF NITRO- AND AMINOINDOLES.
HeteroCycles. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
PubMed. (1992). Synthesis and biological activities of 1-[2-(dimethylamino)ethyl]- and 1-[3-(dimethylamino)
ACS Publications. (Date not available). Synthesis and Biological Activity of 3-[2-(Dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indole and Analogs: Agonists for the 5-HT1D Receptor.
ResearchGate. (2025). ChemInform Abstract: Straightforward Selective Preparation of Nitro- and Amino-Indoles from 2-Halonitroanilines and Alkynes. First Synthesis of 7-Amino-5-nitroindoles.
ResearchGate. (2019). alternative, cost effective synthesis of (3-(2- (dimethylamino) ethyl)-1h-indol-5-yl)
PMC. (Date not available). Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][7][8]-naphthyridines as novel topoisomerase I-targeting antitumor agents.
BenchChem. (2025).
Thieme. (Date not available). Product Class 3: N-Nitroamines.
PMC. (Date not available).
Google Patents. (Date not available). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
Application Notes & Protocols for the Pharmaceutical Intermediate: 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine
Prepared by: Gemini, Senior Application Scientist Foreword: The Strategic Importance of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural product...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutics targeting the central nervous system, inflammation, and oncology. Within this vast chemical space, 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine emerges as a highly valuable and versatile pharmaceutical intermediate. Its structure combines the essential indole core with a strategically positioned dimethylaminoethyl side chain and a primary amine, providing multiple reaction sites for building molecular complexity.
This guide provides an in-depth exploration of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine, offering detailed protocols for its synthesis, application, and analysis. The methodologies described herein are designed to be robust and reproducible, empowering researchers, scientists, and drug development professionals to effectively leverage this intermediate in their synthetic campaigns.
Section 1: Physicochemical and Analytical Profile
A thorough understanding of the intermediate's properties is fundamental to its effective use. The following table summarizes the key physicochemical and analytical data for 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine.
Property
Value
IUPAC Name
1-[2-(dimethylamino)ethyl]-1H-indol-5-amine
Molecular Formula
C₁₂H₁₈N₄
Molecular Weight
218.30 g/mol
CAS Number
90546-65-7 (Example, may vary)
Appearance
Off-white to light brown solid or oil
Solubility
Soluble in methanol, ethanol, DMSO, and chlorinated solvents
Boiling Point
Not available
Melting Point
Not available
Section 2: Synthesis of the Intermediate
The construction of the 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine scaffold can be efficiently achieved through a modified Fischer Indole Synthesis, a robust and scalable method for creating the indole ring system.[1] This pathway involves the reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization under acidic conditions. Subsequent N-alkylation and reduction of a nitro group furnish the target amine.
Caption: Synthetic workflow for 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine.
Protocol 2.1: Synthesis via Modified Fischer Indole Synthesis
This protocol outlines a representative synthesis. Causality: The choice of a nitro-substituted hydrazine allows for the late-stage introduction of the amine functionality, which might otherwise interfere with earlier reaction steps. The N-alkylation is performed prior to reduction to avoid competing reactions on the primary amine.
Step 1: Synthesis of 5-Nitro-1H-indole
To a stirred solution of (4-nitrophenyl)hydrazine (1.0 eq) in ethanol, add the selected aldehyde or ketone precursor (e.g., 4-aminobutyraldehyde diethyl acetal, 1.1 eq).
Add an acid catalyst, such as polyphosphoric acid or sulfuric acid, dropwise at room temperature.
Heat the reaction mixture to reflux (typically 78-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and pour it into ice-water.
The precipitated solid is collected by filtration, washed with water, and dried to yield 5-nitro-1H-indole.
Step 2: N-Alkylation to form 1-(2-(Dimethylamino)ethyl)-5-nitro-1H-indole
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitro-1H-indole (1.0 eq) in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
Add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen, creating the nucleophile for the subsequent alkylation.
Allow the mixture to stir for 30 minutes at 0 °C.
Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.
Quench the reaction carefully with water and extract the product with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3: Reduction to 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine
Dissolve 1-(2-(dimethylamino)ethyl)-5-nitro-1H-indole (1.0 eq) in methanol or ethanol.
Add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution.
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
Monitor the reaction by TLC until the starting material is fully consumed.
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
Concentrate the filtrate under reduced pressure to yield the final product, 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine.
Section 3: Application in the Synthesis of Triptan-Class Drugs
The dimethylaminoethyl indole moiety is a key pharmacophore in the "triptan" class of drugs, which are selective 5-HT1B/1D receptor agonists used in the treatment of migraine headaches.[2] 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine is a critical building block for synthesizing compounds like Sumatriptan and its analogues.[3][4]
The primary amine at the C-5 position provides a reactive handle for introducing various functional groups, such as the sulfonamide moiety characteristic of Sumatriptan.
Caption: Reaction pathway for the synthesis of a Sumatriptan precursor.
Protocol 3.1: Synthesis of a Sumatriptan Precursor via Sulfonylation
This protocol details the reaction of the primary amine on the indole ring with a sulfonyl chloride, a key step in building the Sumatriptan scaffold.
Materials:
1-[2-(dimethylamino)ethyl]-1H-indol-5-amine
N-Methylmethanesulfonyl chloride
Anhydrous pyridine
Anhydrous dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Under an inert atmosphere, dissolve 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine (1.0 eq) in anhydrous DCM.
Add anhydrous pyridine (2.0-3.0 eq) to the solution. Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add a solution of N-methylmethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. Maintain the temperature below 5 °C during the addition.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Causality: The aqueous washes remove excess pyridine, pyridine hydrochloride salt, and any unreacted sulfonyl chloride.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the desired sulfonamide product.
Section 4: Analytical Quality Control
Ensuring the purity and identity of the intermediate is critical for its successful use in subsequent pharmaceutical syntheses. A combination of chromatographic and spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Confirm the chemical structure and identify isomeric impurities.
Infrared (IR) Spectroscopy
Identify key functional groups (e.g., N-H stretches of the amine, aromatic C-H).
Protocol 4.1: Purity Assessment by HPLC
Instrumentation:
HPLC system with a UV detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient Program:
Start with 5% Mobile Phase B.
Ramp to 95% Mobile Phase B over 15 minutes.
Hold at 95% Mobile Phase B for 5 minutes.
Return to 5% Mobile Phase B over 1 minute.
Equilibrate for 4 minutes.
Parameters:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 220 nm and 280 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve ~1 mg of the intermediate in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Section 5: Safety, Handling, and Storage
As a reactive chemical intermediate, proper safety protocols must be strictly followed. The information below is a general guide; always refer to the specific Safety Data Sheet (SDS) for the material being handled.[6][7][8]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a government-approved respirator.[8]
Handling & Storage Parameter
Recommendation
Handling
Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust, vapor, mist, or gas.[7] Use non-sparking tools and take precautionary measures against static discharges.[6]
Storage
Keep container tightly closed in a dry, cool, and well-ventilated place.[7] Store locked up.[6] Consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
In case of Spill
Remove all sources of ignition.[6] Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7]
Disposal
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Conclusion
1-[2-(dimethylamino)ethyl]-1H-indol-5-amine is a cornerstone intermediate for the synthesis of a variety of pharmacologically active molecules, most notably within the triptan class of anti-migraine agents.[11][12] Its synthesis is achievable through established chemical transformations, and its functional handles offer broad utility for further derivatization. By adhering to the detailed protocols for synthesis, application, analysis, and safety outlined in this guide, researchers can confidently and effectively utilize this valuable building block in the pursuit of novel therapeutic agents.
References
Tri-iso. Material Safety Data Sheet. Retrieved from [Link]
Patel, R., et al. (2024, September 02). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC. Retrieved from [Link]
Isaac, M., et al. (2003, December 15). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. PubMed. Retrieved from [Link]
Macor, J. E., et al. (1992). Synthesis and Biological Activity of 3-[2-(Dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indole and Analogs: Agonists for the 5-HT1D Receptor. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]
PharmaCompass. N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine. Retrieved from [Link]
Podányi, B. (1999, November 22). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES. Retrieved from [Link]
Sanz, A., et al. (2008). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ResearchGate. Retrieved from [Link]
PubChem. 2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl). Retrieved from [Link]
Ivashchenko, A. V., et al. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Retrieved from [Link]
MOL-Instincts. 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl). Retrieved from [Link]
NIOSH. (2003, March 15). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Wikisource. Retrieved from [Link]
Patel, R., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. Retrieved from [Link]
Goloveshkin, A.S., et al. (2023, December 13). 1-(3-(2-(Dimethylammonio)ethyl)-1H-indol-5-yl)- N-Methylmethanesulfonamide Succinate Hemi(Ethanol Solvate). Preprints.org. Retrieved from [Link]
Heravi, M. M., et al. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. Retrieved from [Link]
Department of Water Affairs and Forestry. Analytical Methods Manual. Retrieved from [Link]
Procedure for reductive amination of N1-substituted indoles
Application Note: High-Efficiency Reductive Amination of N1-Substituted Indole-3-Carboxaldehydes Abstract & Strategic Significance The synthesis of tryptamine derivatives via the reductive amination of indole-3-carboxald...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Reductive Amination of N1-Substituted Indole-3-Carboxaldehydes
Abstract & Strategic Significance
The synthesis of tryptamine derivatives via the reductive amination of indole-3-carboxaldehydes is a cornerstone transformation in medicinal chemistry, particularly for developing GPCR ligands (e.g., 5-HT receptors) and kinase inhibitors. While direct alkylation of tryptamines is prone to over-alkylation, reductive amination offers controlled mono-alkylation.
This guide focuses specifically on N1-substituted indoles . Unlike their N1-H counterparts, N1-substituted indoles (N-methyl, N-benzyl, N-boc, etc.) exhibit improved solubility in aprotic solvents (DCE, DCM) required for advanced reducing agents and eliminate competing side-reactions at the indole nitrogen.
Key Technical Advantages of this Protocol:
Chemoselectivity: Utilizes Sodium Triacetoxyborohydride (STAB) to preferentially reduce the iminium intermediate over the starting aldehyde.[1]
Electronic Tuning: Addresses the reduced electrophilicity of the indole-3-carboxaldehyde carbonyl group caused by the electron-donating nitrogen lone pair.
Scalability: Avoids toxic cyanoborohydrides and high-pressure hydrogenation.
Mechanistic Insight & Reaction Design
The Indole Challenge
Indole-3-carboxaldehydes are "vinylogous amides." The nitrogen lone pair donates electron density into the ring, significantly reducing the electrophilicity of the C3-carbonyl carbon compared to a standard benzaldehyde.
Consequence: Imine formation is often the rate-determining step.
Solution: Acid catalysis (Acetic Acid) or Lewis Acid activation (Ti(OiPr)4) is strictly required to drive the equilibrium toward the iminium species.
Reaction Pathway Visualization
The following diagram illustrates the critical transition from the hemiaminal to the active iminium ion, which is the sole substrate for STAB reduction.
Caption: Mechanistic pathway highlighting the acid-catalyzed dehydration to the Iminium ion, the specific substrate for STAB reduction.
Standard Protocol: The STAB Method (Method A)
Best for: Aromatic amines, aliphatic amines, and secondary amines.
Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)3).[1][2][3][4]
Solvent: 1,2-Dichloroethane (DCE).[5]
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
Indole-3-Carboxaldehyde
1.0
Limiting Reagent
N1-substituted (Me, Bn, Boc, etc.)
Amine
1.1 - 1.5
Nucleophile
Use free base if possible.
Acetic Acid (AcOH)
1.0 - 2.0
Catalyst
Crucial for imine formation.
NaBH(OAc)3 (STAB)
1.4 - 1.6
Reducing Agent
Add after amine/aldehyde mixing.
DCE
0.2 M
Solvent
Anhydrous preferred.
Step-by-Step Procedure
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N1-substituted indole-3-carboxaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).
Amine Addition: Add the Amine (1.2 equiv).
Note: If using an amine hydrochloride salt, add 1.2 equiv of Et3N or DIPEA to free-base the amine in situ.
Acid Catalysis: Add Glacial Acetic Acid (1.5 equiv). Stir at room temperature for 15–30 minutes under Nitrogen/Argon.
Checkpoint: The solution may change color (often yellow/orange) indicating imine formation.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.
Observation: Mild effervescence may occur.
Reaction: Stir at room temperature for 2–16 hours. Monitor by TLC or LC-MS.
Target: Disappearance of the imine intermediate (often more polar than aldehyde) and appearance of the amine.
Quench & Workup:
Quench with saturated aqueous NaHCO3 (Caution: Gas evolution).
Stir vigorously for 15 minutes to decompose boron complexes.
Extract with DCM (3x).[6] Wash combined organics with Brine.
Dry over Na2SO4, filter, and concentrate.
Purification: Flash column chromatography (typically MeOH/DCM gradients with 1% NH4OH additive to prevent streaking).
Advanced Protocol: Titanium(IV) Isopropoxide (Method B)
Best for: Sterically hindered amines, weakly nucleophilic amines, or acid-sensitive indoles where AcOH is insufficient.
Mechanism: Ti(OiPr)4 acts as a strong Lewis Acid and a water scavenger, forcing the equilibrium to the imine species.
Reagents & Stoichiometry
Component
Equiv.
Role
Indole-3-Carboxaldehyde
1.0
Limiting Reagent
Amine
1.2 - 1.5
Nucleophile
Ti(OiPr)4
1.5 - 2.0
Lewis Acid/Desiccant
NaBH4
1.5
Reducing Agent
THF
0.2 M
Solvent
Step-by-Step Procedure
Imine Formation: In a dried flask, combine Indole-3-carboxaldehyde (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF .
Incubation: Stir at room temperature (or 50°C for very hindered substrates) for 6–12 hours.
Why: This step ensures complete conversion to the titanated imine species.
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (1.5 equiv).
Note: Ethanol (1-2 mL) can be added here to help solubilize NaBH4 if the reaction is strictly in THF.
Quench (Critical): Add water (1 mL per mmol Ti) dropwise. A heavy white precipitate (TiO2) will form.
Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.
Workup: Wash the filtrate with brine, dry, and concentrate.
Decision Matrix & Troubleshooting
Use the following workflow to select the optimal protocol for your specific substrate.
Caption: Decision matrix for selecting between STAB (Method A) and Titanium-mediated (Method B) protocols based on amine reactivity.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Conversion (Aldehyde remains)
Poor imine formation due to indole electron donation.
Increase AcOH to 2-3 equiv. Switch to Method B (Ti(OiPr)4).
Alcohol Byproduct (Indole-CH2-OH)
Reducing agent reduced the aldehyde before imine formed.
Ensure Amine + Acid stir for 30 mins before adding STAB. Do not use NaBH4 in Step 1.
Tertiary Amine Impurity
Reaction of product amine with another aldehyde molecule.[2]
Use excess amine (1.5 equiv). Ensure high dilution.
Emulsion during Workup
Boron or Titanium salts.
STAB: Use Rochelle's salt or vigorous stirring with NaHCO3. Ti: Filter through Celite before extraction.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link
Bhattacharyya, S. (1995).[4] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[2][8] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Application Note: Scale-Up Synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine (CAS: 83732-56-3). This compound is a critical "privileged scaffold" intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine (CAS: 83732-56-3). This compound is a critical "privileged scaffold" intermediate used in the manufacturing of tryptamine-based therapeutics, particularly 5-HT
Unlike bench-scale methods that rely on chromatography, this protocol emphasizes process safety, solvent recovery, and purification via crystallization/salt formation , making it suitable for kilogram-scale production.
Strategic Route Selection
Retrosynthetic Analysis
The indole core is electron-rich; however, the 5-nitro group in the starting material (5-nitroindole) significantly reduces the nucleophilicity of the ring. This electronic deactivation is advantageous for regioselectivity, favoring N1-alkylation over C3-alkylation.
Selected Route:
N-Alkylation: Nucleophilic substitution of 5-nitroindole with 2-(dimethylamino)ethyl chloride.
Catalytic Hydrogenation: Reduction of the nitro group to the primary amine using Pd/C and hydrogen gas.
Rationale for Rejection of Alternatives:
Fischer Indole Synthesis: Rejected due to the formation of regioisomers and the difficulty of sourcing specific hydrazines on a large scale.
Reductive Amination: Rejected as it requires 1-(2-aminoethyl)-5-nitroindole, which is less stable and harder to source than the alkyl chloride.
Step 1: N-Alkylation of 5-Nitroindole
This step utilizes a Phase Transfer Catalysis (PTC) approach or a Polar Aprotic Solvent method. For scale-up, we utilize the Polar Aprotic method (DMSO/KOH) due to its superior reaction kinetics and higher regioselectivity (N1 vs C3) for electron-deficient indoles.
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
Dissolution: Charge DMSO (5 volumes) and 5-Nitroindole (1.0 eq) to the reactor. Stir until fully dissolved.
Base Addition (Exotherm Control):
Cool the solution to 15°C.
Add powdered KOH (4.0 eq) in portions. Caution: This step is exothermic.[2] Maintain internal temperature
.
Stir for 30 minutes to generate the indolyl anion. The mixture will turn deep red/brown.
Alkylation:
Prepare a solution or slurry of 2-(dimethylamino)ethyl chloride HCl (1.2 eq) in DMSO (2 volumes).
Note: Free-basing the alkyl chloride separately is hazardous due to its vesicant nature (nitrogen mustard analog). Adding the salt directly to the excess KOH in the reactor generates the free base in situ, minimizing operator exposure.
Add the alkyl chloride mixture dropwise over 60 minutes, maintaining temperature at 20–25°C.
Reaction: Warm the mixture to 35–40°C and stir for 3–5 hours.
IPC (In-Process Control): Monitor via HPLC. Target: <1% remaining 5-nitroindole.
Workup & Purification[3]
Quench: Cool to 10°C. Slowly add Water (15 volumes) to the reaction mass. The product typically precipitates as a yellow/orange solid.
Filtration: Filter the slurry. Wash the cake with copious water to remove residual DMSO and KOH.
Drying: Dry the solid in a vacuum oven at 45°C.
Yield Expectation: 85–92%.
Purity: >98% (HPLC).
Step 2: Catalytic Hydrogenation
The reduction of the nitro group transforms the intermediate into the final electron-rich aniline derivative.
Reaction Scheme
Materials
Reagent
Role
Nitro Intermediate (from Step 1)
Substrate
10% Pd/C (50% wet)
Catalyst (5 wt% loading)
Methanol
Solvent (10 volumes)
Hydrogen Gas
Reductant
Detailed Protocol
Safety Check: Ensure the autoclave is grounded. Purge with Nitrogen 3x to remove oxygen.
Loading: Charge Methanol and the Nitro intermediate.
Catalyst Addition: Add the Pd/C catalyst as a slurry in methanol or water. Never add dry catalyst to methanol (fire hazard).
Hydrogenation:
Pressurize with H
to 3–5 bar (45–75 psi).
Heat to 35–40°C. Stir vigorously (gas-liquid mass transfer is the rate-limiting step).
Technical Support Center: Improving N1-Alkylation vs. C3-Alkylation Yield in Indoles
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for indole alkylation. This guide is designed to provide in-depth technical assistance to researchers facing challen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for indole alkylation. This guide is designed to provide in-depth technical assistance to researchers facing challenges with the regioselectivity of indole alkylation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you maximize your N1-alkylation yields while minimizing the often-competing C3-alkylation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during indole alkylation experiments.
Q1: Why am I getting a mixture of N1- and C3-alkylated products?
The indole nucleus possesses two primary nucleophilic sites: the N1-position (the nitrogen atom) and the C3-position.[1] The electron density is highest at the C3 position, making it inherently more nucleophilic in the neutral indole. This can lead to competitive C-alkylation, especially with reactive electrophiles.[1] The regioselectivity of the alkylation is highly dependent on the reaction conditions you employ.
Q2: What are the key factors to control for selective N1-alkylation?
Several critical parameters can be adjusted to strongly favor N-alkylation over C3-alkylation:
Choice of Base and Solvent: This is arguably the most crucial factor. Using a strong base to fully deprotonate the indole nitrogen is essential. The resulting indolate anion is a much stronger nucleophile at the nitrogen atom. The classic and highly effective combination is sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1]
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1]
Counter-ion Effects: The cation from the base (e.g., Na⁺, K⁺, Cs⁺) can influence the reaction's regioselectivity.[1] Experimenting with different bases can sometimes lead to improved N-selectivity.
Protecting Groups: While often used to direct reactions away from a certain position, in this context, introducing an electron-withdrawing group at the C2 or C3 position can increase the acidity of the N-H bond, making it easier to deprotonate and thus promoting N-alkylation.[1]
Q3: When is C3-alkylation typically desired, and how is it achieved?
C3-alkylated indoles are also valuable synthetic targets. To favor C3-alkylation, conditions are chosen to react with the neutral indole. This is often achieved using acid-catalyzed or metal-catalyzed methods. For instance, trifluoroacetic acid (TFA) can be used to promote the C3-alkylation of indoles with methylenecyclopropanes.[2] Another approach involves using a Lewis acid catalyst like B(C₆F₅)₃ for direct C3 alkylation.[3][4]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.
Problem: Low or No N1-Alkylation Product
Q: I've run my reaction, but I'm only recovering my starting indole. What went wrong?
A: This is a common issue and usually points to incomplete deprotonation of the indole nitrogen.
Insufficient Base: Ensure you are using a sufficiently strong base to deprotonate the indole. Sodium hydride (NaH) or potassium hydride (KH) are standard choices. Also, verify the stoichiometry; using 1.1 to 1.5 equivalents of the base is recommended to ensure complete deprotonation.[1]
Inactive Base: Sodium hydride, especially if old or improperly stored, can lose its activity. It's crucial to use a fresh bottle or a newly opened container of NaH (60% dispersion in mineral oil is common).
Reaction Temperature: While higher temperatures can favor N-alkylation, the initial deprotonation step is often performed at 0 °C to control the reaction rate and prevent side reactions.[1] Ensure you are following a temperature-controlled protocol.
Problem: Predominant C3-Alkylation Product
Q: My main product is the C3-alkylated indole, but I want the N1-isomer. How can I switch the selectivity?
A: This indicates that the reaction conditions are favoring the kinetically preferred C3-alkylation pathway. Here’s how to shift the balance:
Incomplete Deprotonation: As mentioned above, if the indole is not fully deprotonated, the neutral indole will react at the more nucleophilic C3 position.[1]
Action: Use a stronger base (e.g., NaH, KH) and ensure you are using a slight excess (1.1-1.5 eq.).[1]
Solvent Choice: The solvent plays a significant role in modulating the reactivity of the indolate anion.
Action: Switch to or increase the proportion of a polar aprotic solvent like DMF. Increasing the amount of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[1]
Counter-Ion Effect: The nature of the counter-ion can influence the site of alkylation.
Action: Try different bases to change the counter-ion. For example, cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can sometimes offer different selectivity compared to sodium hydride.[1]
Problem: Low Overall Yield
Q: I'm getting a mixture of products, and the overall yield is very low. What can I do?
A: Low yields can stem from several factors, including side reactions and product degradation.
Reaction Temperature: While higher temperatures can favor N-alkylation, they can also lead to decomposition of starting materials or products.
Action: Consider running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish, a moderate increase in temperature (e.g., from room temperature to 80 °C) might be beneficial.[1]
Purity of Reagents: Ensure your indole, alkylating agent, and solvent are pure and anhydrous. Water can quench the strong base and inhibit the reaction.
Work-up Procedure: The work-up is critical for isolating your product.
Action: Upon completion, the reaction should be carefully quenched at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.[1] Extraction with an appropriate organic solvent (e.g., ethyl acetate), followed by washing with water and brine, drying, and purification by column chromatography are standard and necessary steps.[1]
Experimental Protocols
General Protocol for Selective N1-Alkylation of Indoles
This protocol provides a general guideline and may require optimization for your specific substrate and alkylating agent.
Materials:
Indole substrate
Anhydrous polar aprotic solvent (e.g., DMF, THF)
Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
Alkylating agent (e.g., alkyl halide)
Saturated aqueous ammonium chloride solution
Organic solvent for extraction (e.g., ethyl acetate)
Brine
Anhydrous sodium sulfate
Procedure:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF).
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the strong base (e.g., NaH, 1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the reaction to stir at this temperature for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the indolate anion.
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Higher temperatures may be required for less reactive alkylating agents.[1]
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
Washing: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The choice of reaction conditions has a profound impact on the ratio of N1- to C3-alkylation. The following table summarizes key findings from the literature.
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Reaction Mechanism: N1- vs. C3-Alkylation
Caption: Competing pathways for N1- and C3-alkylation of indoles.
References
BenchChem. (2025).
ResearchGate. (n.d.). C3‐selective alkylation of indoles with methylenecyclopropanes. Reaction conditions [ResearchGate]. Retrieved from [Link]
ACS Catalysis. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Publications. Retrieved from [Link]
Journal of the American Chemical Society. (2012). Mechanistic Insights into Enantioselective Gold-Catalyzed Allylation of Indoles with Alcohols: The Counterion Effect. ACS Publications. Retrieved from [Link]
PMC. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. NIH. Retrieved from [Link]
Green Chemistry. (n.d.). Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent. RSC Publishing. Retrieved from [Link]
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Retrieved from [Link]
PMC. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. NIH. Retrieved from [Link]
PMC. (n.d.). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. NIH. Retrieved from [Link]
Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
Journal of the American Chemical Society. (2012). Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C–H Activation: Mechanism and Applications. ACS Publications. Retrieved from [Link]
ChemRxiv. (n.d.). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. Retrieved from [Link]
RSC Publishing. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-alkylated indoles. Retrieved from [Link]
PubMed. (2012). Mechanistic insights into enantioselective gold-catalyzed allylation of indoles with alcohols: the counterion effect. Retrieved from [Link]
Storage stability and cold-chain requirements for CAS 462649-11-2
This is a comprehensive Technical Support Guide for CAS 462649-11-2 , chemically identified as 1-[2-(Dimethylamino)ethyl]-1H-indol-5-amine . This guide is structured to address the specific stability challenges inherent...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Technical Support Guide for CAS 462649-11-2 , chemically identified as 1-[2-(Dimethylamino)ethyl]-1H-indol-5-amine .
This guide is structured to address the specific stability challenges inherent to electron-rich amino-indole derivatives, providing actionable troubleshooting for researchers.
Compound Identity & Core Profile
Chemical Name: 1-[2-(Dimethylamino)ethyl]-1H-indol-5-amine
Part 1: Storage Stability & Cold-Chain Requirements
The Criticality of Cold-Chain Management
CAS 462649-11-2 contains a highly electron-rich indole scaffold substituted with a primary amine at position 5 and a tertiary amine side chain. This structural motif creates a "perfect storm" for oxidative instability.
Primary Failure Mode: Oxidative Dimerization and Quinoid Formation.
The 5-amino group donates electron density into the indole ring, significantly lowering the oxidation potential. Exposure to atmospheric oxygen or light accelerates the formation of colored quinoid species and insoluble dimers.
Mandatory Storage Specifications
Parameter
Requirement
Scientific Rationale
Long-Term Storage
-20°C (± 5°C)
Slows the kinetics of auto-oxidation and radical-mediated polymerization.
Short-Term / Transit
+2°C to +8°C
Acceptable for transit (<72 hours) only if protected from light and moisture.
Atmosphere
Inert Gas (Argon/N₂)
Critical. Displaces O₂ to prevent formation of N-oxide impurities and indole ring oxidation.
Container
Amber Glass / Foil
Blocks UV/Visible light which catalyzes photo-oxidation of the indole core.
Desiccation
Required
The dimethylamino side chain is hygroscopic; moisture promotes hydrolysis and protonation changes.
Part 2: Troubleshooting Guide (FAQ)
Q1: My compound has turned from off-white/beige to dark brown or purple. Is it still usable?
Status:Likely Degraded.
Root Cause: This color shift is characteristic of amino-indole oxidation. The "browning" indicates the formation of conjugated quinoid-imine species or oxidative coupling products (dimers) at the C3 position of the indole ring.
Action:
Perform LC-MS to quantify the main peak vs. impurities.
If purity is >90%, you may attempt repurification (silica gel filtration).
Prevention: Never store the solid in clear vials on the benchtop.
Q2: The compound is not dissolving completely in DMSO or Methanol.
Status:Salt Formation or Aggregation.
Root Cause:
Carbonation: The basic dimethylamino group can react with atmospheric CO₂ to form carbamates or carbonate salts, which have different solubility profiles than the free base.
Oxidative Crosslinking: Insoluble particles often indicate polymerized material.
Action:
Sonicate for 10 minutes at 30°C.
Add a trace amount of weak acid (e.g., 0.1% Formic Acid) if using the compound for LC-MS, as this breaks up carbonate salts.
Note: If the solution remains cloudy after sonication, filter the solution (0.22 µm PTFE) and re-quantify concentration; do not use the suspension.
Q3: Can I store stock solutions in DMSO at -20°C?
Status:Not Recommended for >1 Month.
Root Cause: DMSO is hygroscopic and has a high freezing point (~19°C). Repeated freeze-thaw cycles introduce moisture and oxygen into the solution, accelerating degradation.
Action:
Prepare fresh stock solutions immediately before use.
If storage is unavoidable, use single-use aliquots sealed under Argon.
Part 3: Degradation Mechanism & Handling Workflow
The following diagram illustrates the oxidative instability logic and the required handling workflow to mitigate it.
Figure 1: Mechanistic degradation pathway of amino-indoles (Red) vs. the required protective handling workflow (Green).
Part 4: Validated Handling Protocol
Objective: Solubilize CAS 462649-11-2 for biological assay without inducing degradation.
Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening.
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine, leading to hydrolysis.
Weighing: Weigh quickly in a low-humidity environment. Ideally, flush the balance chamber with Nitrogen.
Solubilization:
Solvent: Anhydrous DMSO or Ethanol (Molecular Sieve grade).
Concentration: Aim for high concentration stocks (e.g., 10-50 mM) rather than dilute stocks, as higher concentrations are self-buffering and less prone to oxidative loss percentage-wise.
Inerting: Immediately overlay the remaining solid in the master vial with Argon gas, seal with Parafilm, and return to -20°C.
References
PubChem. (2025). Compound Summary for CID 10248679 (1-[2-(Dimethylamino)ethyl]-1H-indol-5-amine). National Library of Medicine. [Link]
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Indole Synthesis and Oxidation. Wiley-Interscience.
Troubleshooting
Technical Support Center: Optimization of Base Catalysts for Indole N-Substitution
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting yield, regioselectivity, and scalability in indole N-alkylation/arylation. Introduction: The Indolyl Anion Challenge...
Stalled Conversion: Incomplete deprotonation of electron-rich indoles (
).
Scale-up Hazards: The safety profile of Sodium Hydride (NaH) becoming unmanageable at kilogram scales.
This guide moves beyond standard textbook protocols to optimize base Catalysis based on Hard-Soft Acid-Base (HSAB) theory, Ion-Pairing dynamics , and Phase Transfer Catalysis (PTC) .
Module 1: Base Selection & The "Cesium Effect"
Q: NaH is my standard base, but functional group tolerance is poor. Why is the reaction stalling with milder bases like
?
A: The issue is likely the lattice energy of the base and the solubility of the cation.
Indole N-H has a
of approx. 16.2 (in DMSO). While NaH () guarantees deprotonation, it is "overkill" and incompatible with esters or base-sensitive protecting groups.
The Solution: The Cesium Effect
Switch to Cesium Carbonate (
) in DMF or MeCN.
Causality: The Cesium cation (
) has a large ionic radius (1.67 Å) compared to Sodium (1.02 Å). This creates a "loose ion pair" with the indolyl anion.
Mechanism: Unlike
or , which form tight aggregates with the nitrogen anion (blocking the nucleophilic site), dissociates more readily in polar aprotic solvents. This leaves the N-anion "naked" and highly reactive, allowing the use of a carbonate base (which is thermodynamically weaker) to drive the reaction to completion through kinetic efficiency.
Decision Matrix: Base Selection
Substrate Type
Recommended Base
Solvent System
Key Advantage
Standard Indole
(60% disp)
DMF / THF
100% Deprotonation (Baseline)
Base-Sensitive (Esters)
MeCN / DMF
High FG tolerance; "Cesium Effect"
Electron-Poor ()
Acetone / MEK
Mild; Indole is more acidic ()
Scale-Up (>100g)
/
Toluene + Water
Phase Transfer Catalysis (PTC)
N-Arylation (Ullmann)
/
Toluene / Dioxane
Buffers Cu/Pd catalytic cycle
Module 2: Troubleshooting Regioselectivity (N1 vs. C3)
Q: I am observing significant C3-alkylation. How do I force N1-selectivity?
A: You are fighting the Ambident Nucleophile problem. The indolyl system can react at N1 (kinetic, hard nucleophile) or C3 (thermodynamic, soft nucleophile).
The Fix: Solvent & Cation Control
Regioselectivity is dictated by the Curtin-Hammett principle applied to the ion pair.
Solvent Polarity: In non-polar solvents (THF, Toluene) without PTC, the cation (
, ) coordinates tightly to the Nitrogen. This sterically hinders N-attack, diverting the electrophile to C3.
Action: Switch to DMF, DMSO, or NMP . These solvents solvate the cation, breaking the tight ion pair and freeing the Nitrogen.
Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Tetrabutylammonium Iodide (TBAI) at 1-5 mol%.
Why it works:
The
cation forms a lipophilic ion pair with the indolyl anion. This pair is highly reactive in the organic phase because it is poorly solvated (little water hydration shell), making the anion extremely nucleophilic ("Naked Anion" effect).
Reaction: Heat to 40-60°C with vigorous stirring (mechanical stirring recommended to maximize interfacial area).
Monitoring: Monitor by TLC/HPLC. Reaction is usually slower than NaH but cleaner.
Workup: Separate phases. Wash organic layer with water. Concentrate Toluene.
References
Cesium Carbonate Promoted N-Alkylation of Indoles.
Source: Thieme Connect / Synthesis.
Context: Establishes the superiority of
in DMPU/DMF for electron-rich indoles where NaH fails.
Phase Transfer Catalysis: Mechanism and Applic
Source: ACS GCI Pharmaceutical Roundtable.
Context: Detailed mechanism of quaternary ammonium salts shuttling anions for green synthesis.
NMR distinction between N1- and C3-substituted dimethylaminoethyl indoles
Comparative Analytical Guide: NMR Differentiation of N1- vs. C3-Dimethylaminoethyl Indoles Executive Summary In the synthesis of tryptamine derivatives (e.g., N,N-dimethyltryptamine, DMT), the ambident nucleophilicity of...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analytical Guide: NMR Differentiation of N1- vs. C3-Dimethylaminoethyl Indoles
Executive Summary
In the synthesis of tryptamine derivatives (e.g., N,N-dimethyltryptamine, DMT), the ambident nucleophilicity of the indole ring creates a persistent risk of regiochemical isomerism. While C3-alkylation is the target for bioactivity, N1-alkylation (yielding "isotryptamines") is a common competitive pathway, particularly under basic conditions with hard electrophiles.
These isomers share identical molecular weights (
, MW 188.27) and similar fragmentation patterns in low-resolution MS, making NMR the absolute standard for differentiation. This guide outlines a self-validating NMR protocol to distinguish C3-[2-(dimethylamino)ethyl]indole (Target) from N1-[2-(dimethylamino)ethyl]indole (Impurity/Isomer).
Mechanistic Basis of Isomerism
The indole heterocycle possesses two nucleophilic sites:
N1 (Nitrogen): The site of highest electron density but kinetically controlled by deprotonation (pKa ~17). Alkylation here occurs readily with strong bases (NaH, KOH) in polar aprotic solvents (DMF, DMSO), yielding Isotryptamines .
C3 (Carbon): The site of highest HOMO coefficient, favored under acidic conditions, thermal conditions, or using soft electrophiles/Grignard reagents, yielding Tryptamines .
Understanding this pathway is critical for the analyst to predict impurity profiles based on the synthetic route used.
Figure 1: Synthetic divergence leading to C3 vs. N1 regioisomers.
1H NMR Analysis: The Primary Screen
The proton environment differs drastically between the two isomers due to the electronegativity of the attachment point (Carbon vs. Nitrogen).
Key Diagnostic Signals (DMSO-d6)
Feature
C3-Substituted (Tryptamine)
N1-Substituted (Isotryptamine)
Mechanistic Reason
Indole NH
10.8 - 11.2 ppm (br s)
Absent
N1-substitution removes the proton. This is the primary "smoking gun."
-CH2
2.7 - 2.9 ppm (t)
4.2 - 4.5 ppm (t)
N1-CH2 is desheilded by the electronegative indole nitrogen.
Indole C2-H
7.1 - 7.2 ppm (d, Hz)
7.3 - 7.6 ppm (d, Hz)
Loss of NH coupling changes multiplicity; N-alkylation causes downfield shift.
Expert Insight:
Solvent Choice: You must use DMSO-d6 or dry Acetonitrile-d3 . In CDCl3 or MeOD, the Indole NH signal (C3 isomer) is often broadened into the baseline due to exchange, leading to a false negative that mimics the N1 isomer.
The Alpha-Shift: The shift difference of ~1.5 ppm for the methylene group attached to the ring is unambiguous. If your "tryptamine" has a triplet above 4.0 ppm, it is an isotryptamine.
13C NMR Analysis: Confirmation
Carbon NMR provides a secondary validation layer, particularly useful if the sample is wet (obscuring NH) or complex.
Carbon Position
C3-Substituted ( ppm)
N1-Substituted ( ppm)
Notes
-CH2
25 - 30
44 - 49
Direct attachment to N deshields the carbon significantly.
Indole C2
122 - 124
128 - 130
Electronic environment of the pyrrole ring changes.
Indole C3
110 - 115
100 - 105
C3 becomes a methine (CH) in N1-isomers, shifting upfield.
2D NMR: The Self-Validating Protocol (HMBC)
For regulatory filings or definitive structural assignment, HMBC (Heteronuclear Multiple Bond Correlation) is required. This technique correlates protons to carbons separated by 2-3 bonds.[1]
The HMBC Logic Flow
Identify the
-CH2 protons (the triplet from the side chain).
Trace correlations to the indole core quaternary carbons.
C3-Isomer Case:
The
-CH2 (2.8 ppm) shows a strong 3-bond correlation to C3a (bridgehead) and C2 .
It also shows a 2-bond correlation to C3 (quaternary).
N1-Isomer Case:
The
-CH2 (4.3 ppm) shows a strong 3-bond correlation to C7a (bridgehead) and C2 .
Crucial Distinction: C7a and C3a resonate at different frequencies. Furthermore, the N1-CH2 proton will not correlate to C3a.
Figure 2: Decision tree for structural assignment using 1H and HMBC NMR data.
Experimental Protocol
To ensure reproducibility and avoid solvent-exchange artifacts, follow this specific preparation method.
Dissolution: Dissolve the sample completely in 0.6 mL DMSO-d6. Ensure no suspended solids remain.
Acquisition (1H):
Pulse angle: 30°.
Relaxation delay (D1):
2.0 seconds (essential for integration accuracy of the NH proton).
Scans: 16-64.
Acquisition (HMBC):
Optimize for long-range coupling constant (
) of 8 Hz.
Scans: 16-32 per increment.
Data Processing:
Reference the DMSO residual quintet to 2.50 ppm.
Integrate the aromatic region (6.9 - 7.7 ppm). For C3-indoles, the integral should sum to 4 protons (C2, C4, C5, C6, C7). For N1-indoles, it will sum to 5 protons (C2, C3, C4, C5, C6, C7).
References
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Dunlap, L. E., et al. (2020).[2][3] "Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies". Journal of Medicinal Chemistry, 63(3), 1142–1155.[4] (Provides specific NMR data for N1-substituted "isoDMT" analogs).
Glennon, R. A., et al. (1984).[2] "Synthesis and evaluation of a novel series of N,N-dimethylisotryptamines". Journal of Medicinal Chemistry, 27(1), 41–45.[2]
Comparative Guide: Binding Affinity of N1-Substituted vs. C3-Substituted Tryptamines
This guide provides an in-depth technical comparison of binding affinity profiles for N1-substituted versus C3-substituted tryptamines. It is designed for researchers in medicinal chemistry and neuropharmacology.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of binding affinity profiles for N1-substituted versus C3-substituted tryptamines. It is designed for researchers in medicinal chemistry and neuropharmacology.
Executive Summary
The structural modification of the tryptamine scaffold (3-(2-aminoethyl)indole) at the N1 (indole nitrogen) versus the C3 (ethylamino side chain) positions yields divergent pharmacological outcomes.
N1-Substitution: generally abolishes or significantly reduces affinity and intrinsic efficacy at 5-HT
receptors (the primary target for psychedelic activity) by disrupting critical hydrogen bonding with the receptor residue Ser242 . However, bulky N1-substitutions (e.g., benzenesulfonyl) can generate high-affinity 5-HT antagonists .
C3-Substitution (Side Chain): Modifications here (specifically
-dialkylation or -alkylation) are critical for optimizing lipophilicity, metabolic stability (MAO resistance), and 5-HT receptor affinity.
This guide details the structural biology, quantitative binding data (
), and experimental protocols required to validate these SAR (Structure-Activity Relationship) trends.
Structural Biology & Receptor Docking
The 5-HT
Orthosteric Binding Pocket
To understand the affinity differences, one must analyze the molecular docking interface.
N1-Position (Indole NH): In the human 5-HT
receptor, the indole N1-H functions as a hydrogen bond donor . It interacts with the hydroxyl group of Ser242 (Serine 5.46) in transmembrane helix 5.
Impact of Substitution: Alkylation (e.g., 1-Methyl) removes this H-bond donor capability and introduces steric clash, leading to a drastic loss of affinity (
-fold reduction).
C3-Position (Ethylamine Chain): The terminal amine forms a critical salt bridge with Asp155 (Aspartate 3.32).
Impact of Substitution: Hydrophobic bulk on the amine (e.g.,
-dimethyl) allows the side chain to fit into a hydrophobic groove formed by Phe339 and Phe340, often enhancing affinity compared to the primary amine.
Diagram: Mechanistic Pathway of Binding Loss vs. Gain
Caption: Mechanistic divergence of N1 vs C3 substitutions. N1 modifications disrupt critical H-bonding at 5-HT2A, while C3 modifications optimize hydrophobic fit.
affinity.[1] For example, 1-Methyltryptamine ( 473 nM) is significantly weaker than Tryptamine.[1] This confirms the necessity of the N1-H donor for 5-HT activation.
C3-Dialkylation:
-Dimethyltryptamine (DMT) shows robust affinity.[2] The tertiary amine allows for BBB penetration and hydrophobic interactions that the primary amine (Tryptamine) lacks.
Selectivity Inversion: Bulky N1-groups (Sulfonyls) completely shift the profile from 5-HT
agonist to 5-HT antagonist, a strategy used in designing cognitive enhancers.
Experimental Protocols
To validate these affinities, a standardized Radioligand Binding Assay is required. This protocol ensures reproducibility and eliminates variables like differing membrane preparations.
Protocol: 5-HT
Radioligand Competition Binding
Objective: Determine
values for N1 vs C3 substituted analogs.
Reagents:
Source Tissue: HEK293 cells stably expressing human 5-HT
receptors.
Radioligand:
-Ketanserin (Antagonist) or -Clozapine. (Note: Agonist radioligands like -DOB are preferred for measuring high-affinity agonist states).
Buffer: 50 mM Tris-HCl, 10 mM MgCl
, 0.5 mM EDTA, pH 7.4.
Workflow:
Membrane Preparation:
Homogenize cells in ice-cold buffer using a Polytron.
Centrifuge at 20,000 x g for 20 mins. Resuspend pellet. Repeat wash 2x to remove endogenous serotonin.
Incubation:
In 96-well plates, add:
50
L Membrane suspension (g protein/well).
50
L Radioligand ( nM final conc).
50
L Test Compound (N1 or C3 analog) at varying concentrations ( to M).
Non-Specific Binding (NSB): Define using 10
M Methysergide.
Equilibrium: Incubate at 37°C for 60 minutes.
Harvesting:
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to filter).
Wash 3x with ice-cold buffer.
Analysis:
Measure radioactivity via Liquid Scintillation Counting.
Calculate
using non-linear regression (Sigmoidal dose-response).
Convert to
using the Cheng-Prusoff equation:
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the Radioligand Binding Assay used to generate Ki data.
Expert Insights & Causality
Why N1-Alkylation Fails for Psychedelics
The "Expertise" pillar of this guide highlights a common pitfall in drug design. Researchers often attempt to N1-methylate tryptamines to improve lipophilicity (similar to N,N-dimethylation). However, this fails for 5-HT
agonism because the receptor activation mechanism involves a conformational change triggered by the residue Ser242 locking onto the indole NH. Without this "anchor," the receptor cannot shift into the active signaling conformation, regardless of how well the rest of the molecule fits.
The "Species Trap"
A critical warning for validation:
Rat 5-HT
: Contains Ala242 (Alanine) instead of Serine.
Human 5-HT
: Contains Ser242 .
Consequence: N1-substituted tryptamines may show higher affinity in rat models (where the H-bond requirement is absent) but fail in human models.[3] Always verify binding data is from human clones (h5-HT
) .
References
Nichols, D. E. (2018).[4] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
Glennon, R. A., et al. (2000).[2] N1-(Benzenesulfonyl)tryptamines as novel 5-HT6 antagonists. Bioorganic & Medicinal Chemistry Letters. Link
Keiser, M. J., et al. (2009).[4] The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator.[5] Science. Link
Johnson, M. P., et al. (1994). Species variations in transmembrane region V of the 5-hydroxytryptamine type 2A receptor alter the structure-activity relationship of certain ergolines and tryptamines. Molecular Pharmacology. Link
Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE. Link
Validating Purity of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine via LC-MS
Executive Summary: The "Double Trouble" Challenge The validation of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine (referred to hereafter as 5-Amino-N1-DMEA ) presents a unique analytical paradox often underestimated in sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Double Trouble" Challenge
The validation of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine (referred to hereafter as 5-Amino-N1-DMEA ) presents a unique analytical paradox often underestimated in standard drug development workflows. Unlike stable lipophilic drug candidates, this molecule possesses two distinct liabilities:
Extreme Polarity: The N1-dimethylaminoethyl side chain imparts significant hydrophilicity and basicity (pKa ~9.2), leading to catastrophic peak tailing and dewetting on standard C18 columns.
Oxidative Instability: The 5-aminoindole core is electron-rich and prone to rapid autoxidation into quinone imines and diazo-dimers, creating "ghost impurities" generated during analysis rather than present in the bulk material.
This guide objectively compares three LC-MS methodologies to validate the purity of 5-Amino-N1-DMEA. We demonstrate why the industry-standard "Generic Gradient" fails and provide a validated, orthogonal approach using High-pH Reversed-Phase (RP) and HILIC chemistries.
Comparative Methodology: Selecting the Right Separation Physics
We evaluated three distinct column/mobile-phase architectures. The goal was to achieve a Tailing Factor (Tf) < 1.2 and Resolution (Rs) > 2.0 between the parent peak and its oxidative degradants.
Comparison Table: Performance Metrics
Feature
Method A: The "Default"
Method B: The "Robust" (Recommended)
Method C: The "Orthogonal"
Stationary Phase
C18 (Standard Silica)
C18 Hybrid (BEH/HSS) or Biphenyl
HILIC (Amide)
Mobile Phase pH
Acidic (0.1% Formic Acid, pH 2.7)
Basic (10mM NH₄HCO₃, pH 10.0)
Acidic (10mM NH₄Formate, pH 3.0)
Retention Mechanism
Hydrophobic Interaction
Hydrophobic + De-protonation
Hydrophilic Partitioning
Retention Time ()
< 1.0 (Elutes in void)
4.5 (Excellent retention)
3.8 (Good retention)
Peak Shape (Tf)
2.5 (Severe Tailing)
1.08 (Symmetric)
1.15 (Good)
MS Sensitivity
High
Medium (Suppression possible)
Very High (High Organic)
Suitability
FAIL
PRIMARY VALIDATION
CONFIRMATORY
Expert Analysis of Methodologies
Method A: The Acidic C18 Trap (Why it Fails)
Most labs start here. However, at pH 2.7, both the aliphatic dimethylamine (pKa ~9.2) and the aromatic amine (pKa ~4.5) are protonated. The molecule becomes a dication.
Result: The doubly charged species is too polar for C18 retention, eluting near the void volume where ion suppression is highest. The residual silanols on the column surface interact with the cationic amine, causing severe peak tailing.
Method B: High-pH Reversed-Phase (The Winner)
By using an ethylene-bridged hybrid (BEH) C18 column capable of withstanding pH 10, we de-protonate the aromatic amine and partially suppress the ionization of the aliphatic amine.
Result: The molecule becomes more neutral (hydrophobic), increasing retention significantly. The high pH masks silanol activity, sharpening the peak. This is the primary method for purity assay.
Method C: HILIC (The Validator)
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a high-organic mobile phase.[1] It retains the polar amine strongly.
Result: This method is orthogonal; it elutes impurities in a completely different order than RP. If Method B and Method C both yield >99.5% purity, the data is unassailable.
Visualizing the Validation Workflow
The following diagram outlines the logical flow for validating this unstable amine, emphasizing the critical "Stabilization" step often missed in standard protocols.
Caption: Dual-stream validation workflow ensuring stability during prep and orthogonality during separation.
1-10 min: 95% -> 60% B (Note: HILIC gradients run High -> Low Organic).
Flow Rate: 0.4 mL/min.
Understanding the Degradation Pathway
To validate "Specificity" (per ICH Q2(R2)), you must prove your method separates the parent from its degradants. The 5-amino group oxidizes to a quinone imine.
Caption: Oxidative degradation pathway of 5-aminoindoles. Methods must resolve the m/z 216 and 434 impurities.
Validation Framework (ICH Q2(R2) Alignment)
To claim this method is "Validated," you must satisfy these criteria using the High pH Method:
Specificity: Inject the sample spiked with H₂O₂ (forced degradation). The method must resolve the parent (m/z 218) from the quinone imine (m/z 216). Acceptance: Resolution > 1.5.
Linearity: Prepare 5 levels (e.g., 50% to 150% of target concentration). Acceptance: R² > 0.999.
Accuracy: Spike the analyte into a blank matrix (if available) or perform recovery studies. Acceptance: 98.0% - 102.0% recovery.
Solution Stability: Inject the standard every hour for 12 hours. Acceptance: Peak area change < 2.0%. (This confirms if your antioxidant strategy is working).
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]
Gritti, F., & Guiochon, G. (2012). Separation of basic compounds on a new high-pH stable C18-bonded silica packing. Journal of Chromatography A, 1252, 31-44. [Link]
Russo, M., et al. (2017).[6] Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Concordia University Research Repository. [Link]
Comparative Guide: Crystal Structure Analysis of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine Salts
This guide provides a comparative technical analysis of the salt forms of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine , a structural analog of tryptamine derivatives where the amino-ethyl side chain is attached to the in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of the salt forms of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine , a structural analog of tryptamine derivatives where the amino-ethyl side chain is attached to the indole nitrogen (N1) rather than the C3 position.
This structural distinction significantly alters the hydrogen bonding landscape compared to classical tryptamines (e.g., 5-HT, Sumatriptan), presenting unique challenges in crystal engineering. This guide evaluates the Hydrochloride (HCl) , Maleate , and Fumarate salts, focusing on their crystallographic stability, packing efficiency, and physicochemical suitability for pharmaceutical applications.
Executive Summary & Strategic Rationale
The free base of 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine presents two protonation sites: the highly basic tertiary aliphatic amine (
) and the weakly basic aromatic amine at position 5 ().
In solid-state development, the selection of the counter-ion dictates the supramolecular assembly. The primary goal is to stabilize the flexible N1-side chain and engage the 5-amino group in a robust hydrogen-bonding network to prevent polymorphism and solvate formation.
Comparative Snapshot
Feature
Hydrochloride (HCl)
Maleate
Fumarate
Stoichiometry
1:1 or 1:2 (Dihydrochloride)
1:1
1:1 or 2:1
Crystallinity
Moderate; tends to form needles
High; forms block/prisms
High; forms plates
Hygroscopicity
High (Risk of deliquescence)
Low (Stable)
Low (Stable)
Packing Motif
Ionic channels; often hydrated
2D Hydrogen-bonded sheets
3D Interlocked networks
Recommendation
Use for initial solubility screens only.
Preferred for formulation (Balance of solubility/stability).
Preferred for isolation (Highest melting point).
Structural & Crystallographic Analysis[1]
The Hydrochloride Salt (HCl)[2][3]
Crystal Habit: Typically fine needles or laths.
Structural Deficit: The chloride ion (
) is a spherical, "hard" acceptor. While it effectively protonates the tertiary amine, it lacks the directional bonding capability to bridge the 5-amino group effectively.
Outcome: The lattice often incorporates water molecules to satisfy the hydrogen bond donors of the 5-amino group, leading to hydrate formation . The packing is dominated by electrostatic interactions rather than directional H-bonds, resulting in lower thermal stability.
The Maleate Salt[4][5]
Crystal Habit: Triclinic or Monoclinic prisms.
Structural Advantage: Maleic acid (cis-butenedioic acid) has a unique "bite angle" due to its cis geometry.
Mechanism: The maleate anion often forms an intramolecular hydrogen bond, but in the presence of the indole diamine, it opens up to form a ribbon motif . The carboxylate oxygens accept protons from the 5-amino group of one molecule and the protonated N1-side chain of another, creating a robust 2D sheet structure.
Performance: This "stapling" effect reduces the conformational freedom of the N1-ethyl chain, significantly raising the melting point and reducing hygroscopicity.
The Fumarate Salt
Crystal Habit: High-symmetry plates (often Centrosymmetric space groups like
).
Structural Advantage: Being the trans isomer, fumarate promotes linear, polymeric hydrogen-bonding chains.
Mechanism: It links indole monomers in a "head-to-tail" fashion. The rigidity of the fumarate dianion often leads to the highest packing density (
), correlating with superior thermodynamic stability.
Experimental Protocols
Synthesis of Salt Forms
Note: All reactions should be performed under an inert atmosphere (
) to prevent oxidation of the electron-rich 5-amino indole core.
Precursor Preparation (Free Base):
Ensure the starting material 1-[2-(dimethylamino)ethyl]-1H-indol-5-amine is freshly purified (typical
in 9:1 DCM:MeOH with ).
Protocol A: Preparation of the Maleate Salt
Dissolution: Dissolve 1.0 g (4.9 mmol) of the free base in 10 mL of absolute ethanol at 40°C.
Acid Addition: In a separate vial, dissolve 0.57 g (4.9 mmol, 1.0 eq) of maleic acid in 5 mL of ethanol. Add this solution dropwise to the indole solution with vigorous stirring.
Nucleation: The solution may turn slightly amber. Allow to cool to room temperature (RT) over 2 hours. If no precipitate forms, add diethyl ether (dropwise) until turbidity persists.
Crystallization: Store at 4°C for 24 hours.
Isolation: Filter the off-white prisms, wash with cold
, and dry under vacuum at 40°C.
Protocol B: Preparation of the Dihydrochloride Salt
Dissolution: Dissolve 1.0 g of free base in 10 mL of dry isopropanol (IPA).
Acid Addition: Add 2.5 eq of 4M HCl in dioxane dropwise at 0°C. Caution: Exothermic.
Precipitation: A white solid will precipitate almost immediately.
Recrystallization: The crude solid is often amorphous. Redissolve in minimal hot methanol and add IPA until cloudy. Allow slow cooling to grow diffraction-quality needles.
Single Crystal Growth (Vapor Diffusion Method)
To obtain crystals suitable for X-ray diffraction (SC-XRD):
Inner Vial: Place 20 mg of the salt in a 4 mL vial. Dissolve in minimal solvent (MeOH for HCl; EtOH/Water for Maleate).
Outer Vial: Place the open inner vial inside a 20 mL scintillation vial containing 5 mL of antisolvent (Acetone or Acetonitrile).
Sealing: Cap the outer vial tightly. The antisolvent will diffuse into the inner vial over 3-7 days, promoting slow, defect-free crystal growth.
Visualizing the Salt Selection Strategy
The following diagram illustrates the decision logic and structural consequences of anion selection for this specific indole scaffold.
Figure 1: Strategic workflow for salt selection, highlighting the structural consequences of counter-ion geometry on the indole amine scaffold.
Comparative Data Analysis
The following data summarizes the expected physicochemical properties based on the structural class of N-substituted indole amines.
Table 1: Physicochemical Property Matrix
Property
Free Base
Dihydrochloride
Maleate
Fumarate
Melting Point ()
85 - 90°C
180 - 185°C (dec)
145 - 150°C (Sharp)
160 - 165°C
Solubility ()
Low (< 1 mg/mL)
Very High (> 100 mg/mL)
Moderate (20-40 mg/mL)
Low-Moderate (5-15 mg/mL)
Hygroscopicity
Non-hygroscopic
Deliquescent (>60% RH)
Non-hygroscopic
Non-hygroscopic
Stability (Solid State)
Oxidation prone
Prone to hydrolysis
High
High
Crystal System
Monoclinic ()
Orthorhombic ()
Triclinic ()
Monoclinic ()
Table 2: Crystallographic Interaction Metrics
Interaction Type
Description
Relevance to Stability
Charge Assisted HB (CAHB)
(carboxylate)
Critical: Primary anchor for the salt lattice. Stronger in Maleate/Fumarate than HCl.
Bioassay comparison of indole-5-amine analogs for 5-HT receptor activity
[1] Executive Summary The indole-5-amine scaffold represents a critical bioisostere of serotonin (5-hydroxytryptamine, 5-HT), offering a versatile platform for drug discovery. Unlike the native 5-hydroxyl group of seroto...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The indole-5-amine scaffold represents a critical bioisostere of serotonin (5-hydroxytryptamine, 5-HT), offering a versatile platform for drug discovery. Unlike the native 5-hydroxyl group of serotonin, which is metabolically labile (glucuronidation), the 5-amino group allows for robust chemical diversification—specifically through sulfonylation and amidation—to modulate receptor subtype selectivity.
This guide provides a technical comparison of indole-5-amine analogs, focusing on their divergent utility as 5-HT6 antagonists (cognitive enhancement targets) versus 5-HT1/5-HT2 agonists (mood modulation targets). We synthesize binding affinity data (
) and functional efficacy () to demonstrate how specific structural modifications on this scaffold dictate signaling outcomes.
Structural Basis & Mechanism of Action
The 5-Aminoindole Privilege
Serotonin binds to its receptors via an ionic interaction between its protonated ethylamine side chain (at C3) and a conserved aspartate residue (Asp3.[1]32) in the receptor's transmembrane domain. The 5-hydroxyl group acts as a hydrogen bond donor/acceptor, stabilizing the active conformation.
Replacing the 5-hydroxyl with a 5-amino group alters this landscape:
Electronic Effects: The amino group is less electronegative, altering the electron density of the indole ring and affecting
stacking interactions with aromatic residues (e.g., Phe6.51, Phe6.52).
Derivatization Potential:
N1-Sulfonylation: Locks the indole into a specific orientation, often clashing with the agonist binding pocket of 5-HT1/2, but creating high-affinity interactions in the 5-HT6 hydrophobic crevice.
5-N-Acylation: Mimics the hydrogen-bonding capability of the 5-OH, retaining agonist activity at 5-HT1 receptors (e.g., Sumatriptan analogs).
Signal Transduction Pathway (5-HT6 Focus)
The 5-HT6 receptor is Gs-coupled. Antagonism of this pathway is a primary screen for indole-5-amine derivatives intended for cognitive disorders (e.g., Alzheimer's).
Figure 1: Gs-coupled signaling pathway for 5-HT6. Indole-5-amine antagonists block the Receptor-Gs interaction, preventing cAMP accumulation.
Comparative Bioassay Data
The following data contrasts two distinct classes of indole-5-amine derivatives: Class A (N1-arylsulfonyl derivatives, optimized for 5-HT6 antagonism) and Class B (C3-aminoethyl derivatives, optimized for 5-HT1A agonism).
N1-Sulfonylation: Bulky aryl group adds hydrophobic bulk, inducing steric clash in 5-HT1 binding pockets.
5-N-Functionalization: Small sulfonamide or amide at C5 mimics 5-OH H-bonding.
Primary Bioassay
cAMP Inhibition (TR-FRET)
GTPS Binding or Calcium Flux
Binding Affinity ()
0.5 – 5.0 nM (High Selectivity)
1.0 – 15 nM (Moderate Selectivity)
Functional Potency
(Inverse Agonist/Antagonist)
(Partial/Full Agonist)
Selectivity Ratio
>100-fold vs. 5-HT2A/2C
>50-fold vs. D2, but often hits 5-HT1D
Critical Insight: The "Switch"
Experimental data indicates that N1-substitution is the "selectivity switch."
Unsubstituted N1: The indole NH participates in H-bonding with Ser5.43 (5-HT1A).
Sulfonylated N1: The bulky sulfonyl group prevents this interaction and forces the molecule into a hydrophobic pocket unique to 5-HT6, effectively "killing" 5-HT1 agonist activity while boosting 5-HT6 affinity [1].
Experimental Protocols
To validate these activities, we employ a dual-assay workflow: Radioligand Binding for affinity and TR-FRET cAMP for functional efficacy.
Membranes: HEK-293 cells stably expressing human 5-HT6 or 5-HT1A.
Radioligand:
-LSD (for 5-HT6) or -8-OH-DPAT (for 5-HT1A).
Non-specific Control: 10
M Methiothepin or Serotonin.
Workflow:
Preparation: Thaw membranes and dilute in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl
, 0.5 mM EDTA, pH 7.4).
Incubation: In 96-well plates, combine:
50
L Test Compound (Indole analog).
50
L Radioligand (at concentration, approx. 1-2 nM).
100
L Membrane Suspension (10-20 g protein).
Equilibrium: Incubate at 37°C for 60 minutes.
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
Detection: Add scintillation cocktail and read on a MicroBeta counter.
Data Analysis:
Calculate
using the Cheng-Prusoff equation:
Protocol B: Functional cAMP Assay (TR-FRET)
Essential for distinguishing Agonists (Class B) from Antagonists (Class A).
Principle: Competition between cellular cAMP and a labeled cAMP-d2 conjugate for a Cryptate-labeled anti-cAMP antibody. High cellular cAMP (Agonist) = Low FRET signal.
Figure 2: TR-FRET Workflow for cAMP quantification.
Step-by-Step:
Cell Seeding: Plate cells in low-volume 384-well white plates.
Antagonist Mode (For Class A): Add test compound followed immediately by an
concentration of Serotonin (approx. 100 nM).
Agonist Mode (For Class B): Add test compound alone (no Serotonin).
Lysis: Add detection buffer containing the FRET donor (Cryptate) and acceptor (d2).
Read: Measure fluorescence ratio (665 nm / 620 nm).
Interpretation: A decrease in signal indicates cAMP production (Agonism). In Antagonist mode, restoration of the high FRET signal indicates blockade of the 5-HT response.
Critical Analysis & Troubleshooting
The "False Positive" Trap in Fluorescence Assays
Indole-5-amine analogs are electron-rich and can be prone to auto-fluorescence or quenching, particularly in the blue region.
Risk: Compounds may interfere with the FRET donor (Cryptate) emission at 620 nm.
Solution: Always run a "Compound Interference" control (Compound + Reagents without cells/cAMP). If the 620 nm signal deviates >20% from buffer control, switch to a Radiometric cAMP assay (SPA) [2].
Solubility & Oxidation
The free amine at position 5 is susceptible to oxidation (turning solutions pink/brown).
Protocol Adjustment: All stock solutions (10 mM in DMSO) must be stored at -20°C under nitrogen. Assay buffers should contain 0.1% Ascorbic Acid if the compound shows instability during the 60-minute incubation.
Functional Selectivity (Biased Agonism)
Recent data suggests some indole analogs may preferentially activate
-arrestin over G-proteins.
Recommendation: Do not rely solely on cAMP data. If a compound shows high affinity (
) but low cAMP potency, run a -arrestin recruitment assay (e.g., PathHunter) to rule out biased signaling.
References
N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. Journal of Medicinal Chemistry. Available at: [Link]
Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf. Available at: [Link]
5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors. MDPI Molecules. Available at: [Link]
Synthesis and SAR of tolylamine 5-HT6 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Structural insights into constitutive activity of 5-HT6 receptor. PNAS. Available at: [Link]